Indole derivatives represent a large family of organic compounds containing an indole ring system, a bicyclic structure formed by a benzene ring fused to a pyrrole ring. They are widely found in nature and exhibit diverse biological activities, making them valuable building blocks for pharmaceuticals and agrochemicals. [, , , ]
Synthesis Analysis
Fischer Indole Synthesis: One of the oldest and most versatile methods, involving the reaction of arylhydrazines with ketones or aldehydes. []
Palladium-Catalyzed Reactions: Modern methods using palladium catalysts have greatly expanded the scope of indole synthesis. [, , ]
Molecular Structure Analysis
The indole ring system possesses unique electronic properties that contribute to its reactivity and biological activity. Structural analysis techniques like X-ray crystallography and NMR spectroscopy are routinely employed to characterize indole derivatives. [, ]
Chemical Reactions Analysis
Indole derivatives are versatile synthetic intermediates and undergo a wide array of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and various cycloaddition reactions. [, ]
Applications
Pharmaceuticals: Many indole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. [, , ]
Related Compounds
Compound Description: This compound, a brominated indole alkaloid, was isolated from the marine bryozoan Flustra foliacea []. Its structure was elucidated using spectroscopic data (NMR, MS, UV, and IR) [].
Compound Description: This brominated indole alkaloid, also isolated from Flustra foliacea, is a derivative of 6-Bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde []. It was characterized using spectroscopic techniques [].
Compound Description: This compound is another new brominated indole alkaloid discovered in Flustra foliacea []. Its structure was determined through spectroscopic analysis [].
Compound Description: Flustrabromine, a known brominated indole alkaloid, was isolated from Flustra foliacea []. This study provided complete (13)C NMR data for flustrabromine for the first time [].
Compound Description: This compound is a brominated tryptamine alkaloid also found in Flustra foliacea []. It was tested for activity on voltage-activated potassium and sodium channels [].
Compound Description: This compound, a derivative of flustramine C, is also a brominated tryptamine alkaloid found in Flustra foliacea []. It was also subjected to testing for its effect on voltage-activated potassium and sodium channels [].
Compound Description: Another brominated tryptamine alkaloid found in Flustra foliacea, flustramine A, exhibited an unspecific blocking activity on Kv1.4 potassium-mediated currents [].
Compound Description: Flustramine D, a brominated tryptamine alkaloid, was isolated from Flustra foliacea and characterized [].
Compound Description: A brominated tryptamine alkaloid found in Flustra foliacea, flustraminol A was identified and characterized [].
Compound Description: This compound is a potent BET (bromodomain and extra-terminal) inhibitor with a favorable in vitro profile []. It shows reduced clearance and an improved pharmacokinetic profile compared to other BET inhibitors [].
11. 1H-dibenz[e,g]indole-2-phenyl []* Compound Description: This indole derivative is identified as a potential therapeutic agent for metabolic diseases like obesity and diabetes []. It demonstrates effective inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in lipid metabolism [].* Relevance: This compound shares the core indole structure with 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol. This structural similarity highlights the potential for indole-based compounds to exhibit diverse biological activities, including potential effects on metabolic pathways.
12. 1-(diethylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indole-1-yl)-2-propanol []* Compound Description: This indole derivative is investigated for its potential in treating metabolic diseases due to its ability to inhibit DGAT activity []. It effectively regulates lipid and energy metabolism [].* Relevance: This compound shares the core indole structure and the 3-propanol side chain with 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol. While the specific substituents differ, the shared structural features suggest potential similarities in their biological activity and potential therapeutic applications.
13. 1-(4-benzylpiperazine-1-yl)-3-(2,3-diphenyl-1H-indole-1-yl)-2-propanol []* Compound Description: This indole derivative is studied for its potential use in treating metabolic diseases due to its DGAT inhibitory properties []. It effectively controls lipid and energy metabolism []. * Relevance: This compound, like 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, incorporates a 3-(indol-1-yl)propan-2-ol subunit. This structural similarity highlights the importance of this specific structural motif for potential DGAT inhibitory activity and therapeutic applications in metabolic disorders.
14. (2S)-2-(3-(5,7-dimethyl-2,3-diphenyl-1H-indole-1-yl)-2-hydroxypropylamino)-1-butanol []* Compound Description: This indole derivative is explored as a potential treatment option for metabolic diseases due to its inhibitory effects on DGAT []. It plays a role in regulating lipid and energy metabolism []. * Relevance: The compound exhibits a structural resemblance to 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, particularly in the shared 3-(indol-1-yl)propan-2-ol unit. These structural similarities suggest a potential link between this specific motif and the inhibition of DGAT, making it a promising target for developing new drugs for metabolic disorders.
15. 3-(1-(benzo[d][1,3]-dioxol-5-yl)-2-nitroethyl)-2-(4-chlorophenyl)-1H-indole []* Compound Description: This indole derivative is investigated as a potential therapeutic agent for metabolic diseases []. It exhibits inhibitory activity against DGAT and influences lipid and energy metabolism []. * Relevance: This compound shares the core indole structure with 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol. While the specific substituents differ, the common indole scaffold suggests that 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol might also possess potential as a lead compound for metabolic disease treatment.
16. 3-(1-(2-chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole-1-ol []* Compound Description: This indole derivative is studied for its potential in treating metabolic diseases []. It acts as a DGAT inhibitor and participates in regulating lipid and energy metabolism [].* Relevance: Similar to 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, this compound contains the indole ring system. Despite variations in the substituents attached to the indole core, the shared structural motif suggests a potential for similar biological activities or targets.
17. 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-2-propanol []* Compound Description: This compound, classified as an indole derivative, is being explored for its potential in treating metabolic diseases due to its inhibitory effects on DGAT []. It plays a role in regulating both lipid and energy metabolism []. * Relevance: Both this compound and 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol belong to the indole class and share a similar side chain structure, suggesting potential overlap in their biological activities and mechanisms of action.
18. 1-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-3-(2-hydroxyethylamino)-2-propanol []* Compound Description: This indole derivative is under investigation for its potential role in treating metabolic diseases []. It shows inhibitory activity against DGAT and influences lipid and energy metabolism [].* Relevance: This compound shares a structural resemblance to 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, particularly in the shared indole core and the presence of a 3-propanol side chain. While the specific substituents differ, these similarities suggest a potential for analogous biological activities or targets.
19. 8-t-butyl-5,10-dihydroindeno[1,2-b]indole []* Compound Description: This indole derivative is investigated for its potential use in treating metabolic diseases []. It acts as a DGAT inhibitor and plays a role in regulating lipid and energy metabolism [].* Relevance: This compound shares the indole structural motif with 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, suggesting a potential for shared biological activities related to DGAT inhibition and metabolic regulation.
20. 2-phenyl-3H-pyrrolo[3,2-f]quinoline []* Compound Description: This indole derivative is explored as a potential treatment option for metabolic diseases due to its inhibitory effects on DGAT []. * Relevance: This compound shares a structural similarity with 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, particularly in the presence of an aromatic nitrogen-containing heterocycle. Despite differences in their structures, their shared features suggest a potential for similar biological activities or targets.
21. (E)-methyl-3-fluoro-3-(2-phenyl-1H-indole-3-ylthio)-2-(trifluoromethyl)acrylate []* Compound Description: This indole derivative, containing a fluorine atom, is investigated for its potential in treating metabolic diseases []. It inhibits DGAT activity and influences lipid and energy metabolism []. * Relevance: The presence of a fluorine atom in both this compound and 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol suggests a potential for similar biological activities or targets, particularly related to metabolic pathways.
22. 3,3'-((4-methoxyphenyl)methylene)-bis(2-p-tolyl-1H-indole) []* Compound Description: This compound, classified as an indole derivative, is being researched for its potential role in treating metabolic diseases []. It demonstrates DGAT inhibitory activity and influences both lipid and energy metabolism [].* Relevance: This compound, similar to 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, contains an indole ring system, suggesting a potential for analogous biological activities or interactions with biological targets.
23. 11-methyl-6,11-dihydro-5H-benzo[a]carbazole []* Compound Description: This indole derivative is under investigation for its potential in treating metabolic diseases due to its inhibitory effects on DGAT [].* Relevance: This compound and 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol both belong to the broader class of indole compounds, suggesting a potential for similar biological activities related to metabolic regulation.
24. 2-(2-phenyl-1H-indole-3-yl)-1H-benzo[d]imidazole []* Compound Description: This compound, an indole derivative, is explored as a potential treatment option for metabolic diseases because of its ability to inhibit DGAT []. Relevance:* This compound shares the core indole structure with 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, indicating that both might exhibit similar biological activities, particularly those related to metabolic processes.
25. 1-(1H-benzo[d][1,2,3]triazole-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-2-propanol []* Compound Description: This indole derivative is being investigated for its potential to treat metabolic diseases, specifically due to its ability to inhibit DGAT []. * Relevance: This compound and 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol both belong to the indole class of compounds and exhibit a similar side chain structure. This structural resemblance suggests potential overlap in their biological activities and interactions with biological targets.
Compound Description: This compound acts as a PERK inhibitor, as evidenced by its co-crystal structure with the PERK protein [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.